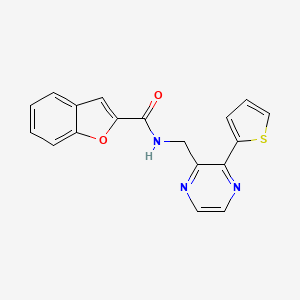

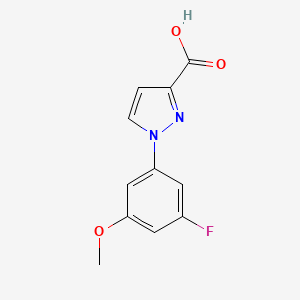

![molecular formula C14H18N4OS B2872673 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2201653-30-5](/img/structure/B2872673.png)

3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Aplicaciones Científicas De Investigación

Electrochromics and Fluorescent Materials

- Electrochromic Polymers : Thiadiazolo[3,4-c]pyridine derivatives, which include structures similar to the compound , have been used to create electrochromic polymers. These polymers exhibit color changes under different voltages and have applications in green and near-infrared electrochromics. The polymers display various colors, including green, purple, and blue, and are useful in designing fluorescent materials (Ming et al., 2015).

Antimicrobial and Antiproliferative Agents

- Antimicrobial Activity : Some thiazolo[3, 2]pyridines containing pyrazolyl moiety, which are structurally similar to the target compound, have shown notable antimicrobial activities. These compounds have been synthesized and tested for their effectiveness against various microorganisms (El-Emary et al., 2005).

- Antiproliferative Effect : Novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates have been synthesized and evaluated for their antiproliferative effects on human leukemic cells. These compounds, including structures similar to the target compound, have shown potential in cancer research (Kumar et al., 2014).

Insecticidal Activity

- Insecticides : Pyridine derivatives, including those structurally related to the compound , have been synthesized and tested for their toxicity against certain insects. Some of these derivatives have demonstrated significant insecticidal activities, making them potential candidates for agricultural applications (Bakhite et al., 2014).

Antitubercular Agents

- Tuberculosis Treatment : Novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, related to the compound of interest, have been synthesized and screened for their antitubercular activity. These compounds have shown promise in the treatment of tuberculosis, indicating their potential in medicinal chemistry (Badiger & Khazi, 2013).

Corrosion Inhibition

- Corrosion Inhibition on Iron : Piperidine derivatives have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to evaluate the efficiency of these inhibitors, which is relevant to industrial applications (Kaya et al., 2016).

Mecanismo De Acción

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities, including antimicrobial effects . They are known to interact strongly with biological targets due to their mesoionic nature .

Mode of Action

1,3,4-thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This interaction can lead to various changes in the cell, contributing to their biological activity.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can interact with various biomolecules, including proteins and dna . This interaction can potentially affect multiple biochemical pathways, leading to their observed biological effects.

Pharmacokinetics

Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, they are known to have good liposolubility, which is attributed to the presence of the sulfur atom . This property can potentially influence the bioavailability of the compound.

Result of Action

It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities, including antimicrobial effects . These effects are likely the result of the compound’s interaction with its biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that the chemical structure of a compound can determine its requirement for various pharmacological activities .

Direcciones Futuras

The future directions for “3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives . More research is needed to fully understand its properties and potential applications.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1,3,4-thiadiazole derivatives have been extensively studied . These compounds have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . Specific interactions of 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine with enzymes and proteins have not been reported yet.

Cellular Effects

The cellular effects of 1,3,4-thiadiazole derivatives have been reported in several studies . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1,3,4-thiadiazole derivatives involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 1,3,4-thiadiazole derivatives in laboratory settings include changes in their effects over time, their stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 1,3,4-thiadiazole derivatives can vary with different dosages in animal models

Metabolic Pathways

1,3,4-thiadiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors

Propiedades

IUPAC Name |

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-11-3-2-6-15-13(11)19-9-12-4-7-18(8-5-12)14-17-16-10-20-14/h2-3,6,10,12H,4-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSPHMQKPLYKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

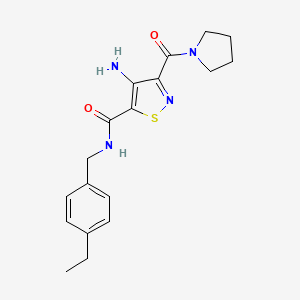

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)

![N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2872604.png)

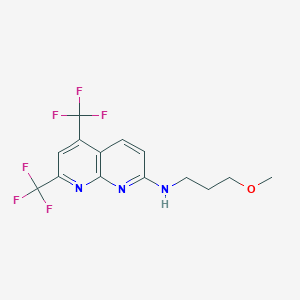

![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)

![4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B2872606.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)